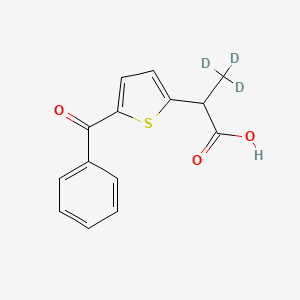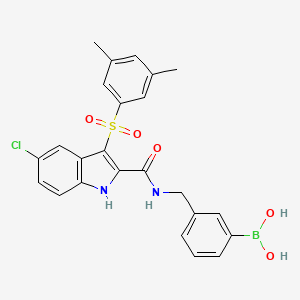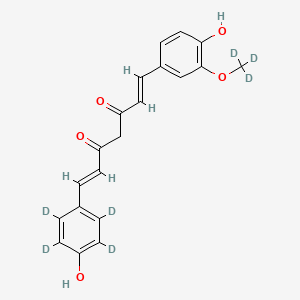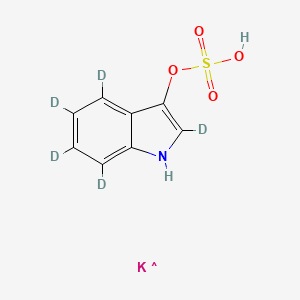
3-Indoxyl Sulfate-d5 (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indoxyl Sulfate-d5 (potassium) is a deuterium-labeled compound used primarily as an internal standard for the quantification of indoxyl sulfate. It is a metabolite of tryptophan and is known for its role as a uremic toxin and cardiotoxin. The compound is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Indoxyl Sulfate-d5 (potassium) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the 3-Indoxyl Sulfate potassium molecule. The process involves the sulfation of indoxyl, an intermediate generated from tryptophan by intestinal bacteria, by the sulfotransferase isoform 1A1 variant 2 (SULT1A1*2) in the liver .
Industrial Production Methods
The industrial production of 3-Indoxyl Sulfate-d5 (potassium) involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The compound is typically produced in solid form and stored at 4°C, sealed away from moisture .
Análisis De Reacciones Químicas
Types of Reactions
3-Indoxyl Sulfate-d5 (potassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the sulfate group.
Substitution: The sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the deuterium-labeled compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoxyl derivatives, while substitution reactions can produce a variety of functionalized indoxyl compounds .
Aplicaciones Científicas De Investigación
3-Indoxyl Sulfate-d5 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of indoxyl sulfate.
Biology: Studied for its role as a uremic toxin and its effects on cellular processes.
Medicine: Investigated for its involvement in chronic kidney disease and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a tracer in drug development
Mecanismo De Acción
The mechanism of action of 3-Indoxyl Sulfate-d5 (potassium) involves its interaction with various molecular targets and pathways:
Aryl Hydrocarbon Receptor (AhR): The compound activates AhR in hepatoma cells, leading to various cellular responses.
Organic Anion Transporters (OAT1 and OAT3): It inhibits these transporters in renal tubules, affecting the excretion of organic anions.
Superoxide Anion and Nitric Oxide Levels: The compound increases these levels in isolated human mononuclear blood cells, contributing to oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Indoxyl Sulfate: The non-deuterated form of 3-Indoxyl Sulfate-d5 (potassium).
Indole-3-acetic Acid: Another metabolite of tryptophan with different biological activities.
3-Indolepropionic Acid: A neuroprotective antioxidant derived from tryptophan.
Uniqueness
3-Indoxyl Sulfate-d5 (potassium) is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and tracking of metabolic processes, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C8H7KNO4S |
|---|---|
Peso molecular |
257.34 g/mol |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/i1D,2D,3D,4D,5D; |
Clave InChI |
KXEKCFYZDDYZRX-GWVWGMRQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])OS(=O)(=O)O)[2H])[2H].[K] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


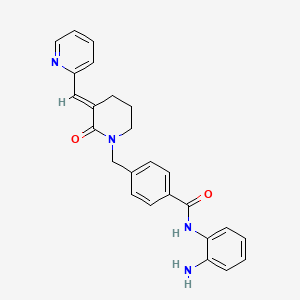
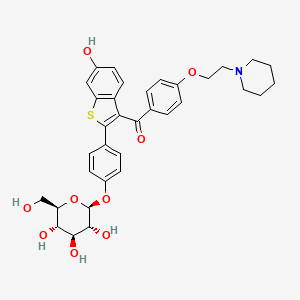
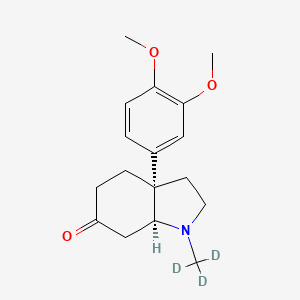
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

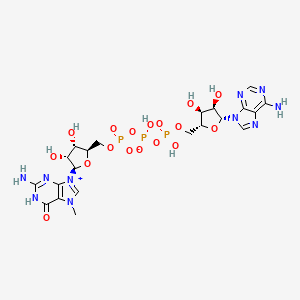
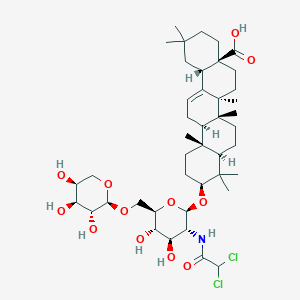
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
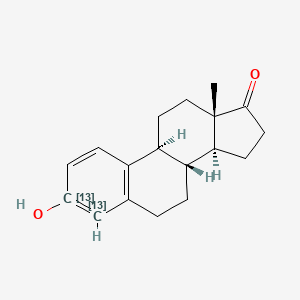
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
